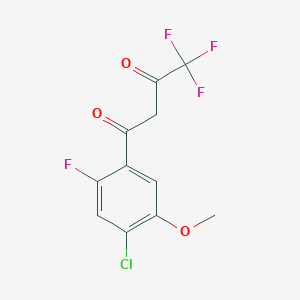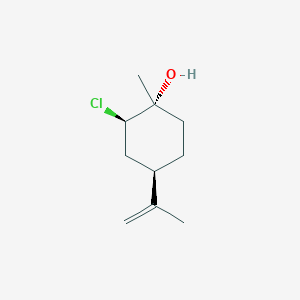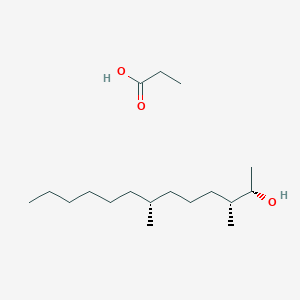![molecular formula C23H22N2Se B12570295 Pyridazine, 1,4,5,6-tetrahydro-1,3-diphenyl-6-[(phenylseleno)methyl]- CAS No. 191794-03-3](/img/structure/B12570295.png)
Pyridazine, 1,4,5,6-tetrahydro-1,3-diphenyl-6-[(phenylseleno)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridazine, 1,4,5,6-tetrahydro-1,3-diphenyl-6-[(phenylseleno)methyl]- is a heterocyclic compound that contains a pyridazine ring. Pyridazines are known for their diverse pharmacological activities and are used as core scaffolds in medicinal chemistry. This particular compound is notable for its unique structure, which includes a phenylseleno group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,6-tetrahydropyridazines typically involves the (4 + 2) cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes . This method is efficient, offering high yields and good functional group tolerance. The reaction conditions are generally mild, and the process is operationally simple, making it attractive for synthetic chemists.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure safety, efficiency, and cost-effectiveness on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
1,4,5,6-tetrahydro-1,3-diphenyl-6-[(phenylseleno)methyl]-pyridazine undergoes various chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxide.
Reduction: The compound can be reduced to remove the phenylseleno group.
Substitution: The phenylseleno group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include selenoxides, deselenated pyridazines, and substituted pyridazines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Pyridazine, 1,4,5,6-tetrahydro-1,3-diphenyl-6-[(phenylseleno)methyl]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and pharmacological activities.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The phenylseleno group can participate in redox reactions, influencing the compound’s biological activity. The pyridazine ring can interact with biological targets, potentially inhibiting or activating specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A simpler structure without the phenylseleno group.
Pyridazinone: Contains an oxygen atom in the ring, offering different pharmacological properties.
Phenylselenopyridazine: Similar structure but with different substituents.
Uniqueness
Pyridazine, 1,4,5,6-tetrahydro-1,3-diphenyl-6-[(phenylseleno)methyl]- is unique due to the presence of the phenylseleno group, which imparts distinct chemical and biological properties
Properties
CAS No. |
191794-03-3 |
|---|---|
Molecular Formula |
C23H22N2Se |
Molecular Weight |
405.4 g/mol |
IUPAC Name |
2,6-diphenyl-3-(phenylselanylmethyl)-4,5-dihydro-3H-pyridazine |
InChI |
InChI=1S/C23H22N2Se/c1-4-10-19(11-5-1)23-17-16-21(18-26-22-14-8-3-9-15-22)25(24-23)20-12-6-2-7-13-20/h1-15,21H,16-18H2 |
InChI Key |
KAUJVECQJOWAKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NN(C1C[Se]C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Indium, [tris(trimethylsilyl)methyl]-](/img/structure/B12570216.png)
![2-[2-(Cyclohepta-1,3,5-trien-1-yl)phenyl]-1-benzothiophene](/img/structure/B12570225.png)

![2-{(E)-[(10-Methyl-10H-phenothiazin-3-yl)methylidene]amino}benzoic acid](/img/structure/B12570237.png)

![2-[Bis(4-methoxyphenyl)(phenyl)methoxy]acetamide](/img/structure/B12570241.png)

![N~1~,N~1~,N~4~,N~4~-Tetrakis[3-(dimethylamino)propyl]butane-1,4-diamine](/img/structure/B12570254.png)
![Pyridinium, 2,2'-[1,5-pentanediylbis(thio)]bis[1-methyl-](/img/structure/B12570265.png)

![3-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B12570283.png)
![3-[3-(4-Fluorophenyl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one](/img/structure/B12570289.png)
![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,6-phenyl-3-[[(trifluoromethyl)sulfonyl]oxy]-,1,1-dimethylethyl ester,(5R,6S)-](/img/structure/B12570296.png)

